molecular formula C23H28N4O B2691642 N,N-diethyl-7-methyl-4-{[4-(propan-2-yl)phenyl]amino}-1,8-naphthyridine-3-carboxamide CAS No. 1251629-62-5

N,N-diethyl-7-methyl-4-{[4-(propan-2-yl)phenyl]amino}-1,8-naphthyridine-3-carboxamide

Cat. No.: B2691642
CAS No.: 1251629-62-5
M. Wt: 376.504
InChI Key: JMHUKSUGFHCBCV-UHFFFAOYSA-N
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Description

N,N-Diethyl-7-methyl-4-{[4-(propan-2-yl)phenyl]amino}-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by a carboxamide group at position 3, a methyl substituent at position 7, and a 4-(isopropylphenyl)amino moiety at position 3. The 1,8-naphthyridine scaffold is a bicyclic heteroaromatic system with two nitrogen atoms at positions 1 and 8, conferring unique electronic properties and binding capabilities.

The diethyl carboxamide group enhances solubility in organic solvents, while the isopropylphenylamino substituent may contribute to hydrophobic interactions in biological systems. The methyl group at position 7 likely stabilizes the aromatic system through electron-donating effects.

Properties

IUPAC Name

N,N-diethyl-7-methyl-4-(4-propan-2-ylanilino)-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O/c1-6-27(7-2)23(28)20-14-24-22-19(13-8-16(5)25-22)21(20)26-18-11-9-17(10-12-18)15(3)4/h8-15H,6-7H2,1-5H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHUKSUGFHCBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C(C)C)C=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-7-methyl-4-{[4-(propan-2-yl)phenyl]amino}-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amide Group: This step involves the reaction of the naphthyridine intermediate with diethylamine and a suitable carboxylic acid derivative.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-7-methyl-4-{[4-(propan-2-yl)phenyl]amino}-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and aromatic positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N,N-diethyl-7-methyl-4-{[4-(propan-2-yl)phenyl]amino}-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-7-methyl-4-{[4-(propan-2-yl)phenyl]amino}-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Carboxamide Derivatives

Compound Name Substituents (Positions) Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm) Reference
N,N-Diethyl-7-methyl-4-{[4-(propan-2-yl)phenyl]amino}-1,8-naphthyridine-3-carboxamide (Target) 3: Carboxamide (N,N-diethyl); 7: CH₃; 4: 4-isopropylphenylamino Not reported Expected: ~1650 (C=O amide) Anticipated: 1.2–1.4 (CH₃, diethyl), 2.4 (CH₃, C7), 5.1 (NH)
1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a3) 3: Carboxamide; 1: 4-Cl-benzyl; 4: oxo >300 1686 (C=O keto), 1651 (C=O amide) 9.19 (s, aromatic), 5.68 (s, CH₂)
N-[4-(Difluoromethylsulfanyl)phenyl]-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide 3: Carboxamide; 7: CH₃; 4: oxo; 1: ethyl Not reported
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) 3: Carboxamide; 4: oxo; 1: pentyl Not reported 3.20–3.85 (piperazine CH₂), 5.75 (CH₂)

Key Observations:

  • Carboxamide Stability: The target compound lacks the 4-oxo group present in analogs like 5a3 and 67 , which may reduce its hydrogen-bonding capacity but improve metabolic stability.
  • Melting Points: High melting points (>300°C) in 5a3 suggest strong intermolecular forces (e.g., hydrogen bonding from oxo groups), whereas the target’s diethyl and isopropyl groups may lower crystallinity.

Derivatives with Amino and Hydroxy Groups

Table 2: Amino/Hydroxy-Substituted 1,8-Naphthyridines

Compound Name Substituents (Positions) Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm) Reference
3-(4-Hydroxy-7-methyl-2-phenyl-[1,8]-naphthyridin-3-yl)-1-(4-nitrophenyl)-propenone (3g) 4: OH; 7: CH₃; 3: propenone >320 1695 (C=O) 7.01–8.59 (aromatic), 2.37 (CH₃)
3-((Diethylamino)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one (2d) 3: (CH₂)N(C₂H₅)₂; 7: CH₃; 4: oxo Not reported 1686 (C=O) 2.37 (CH₃), 3.20–3.85 (CH₂-N)

Key Observations:

  • Amino vs. Hydroxy Groups: The target’s 4-amino group may offer greater nucleophilic reactivity compared to hydroxy derivatives (e.g., 3g ), which are prone to tautomerization.
  • Solubility: Diethylamino groups (e.g., in 2d ) improve solubility in polar aprotic solvents, a trait likely shared by the target due to its N,N-diethyl carboxamide.

Biological Activity

N,N-diethyl-7-methyl-4-{[4-(propan-2-yl)phenyl]amino}-1,8-naphthyridine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the naphthyridine family, which is known for various pharmacological effects. The structure includes:

  • N,N-Diethyl : Enhances lipophilicity and bioavailability.
  • 7-Methyl : May influence binding affinity to biological targets.
  • 4-{[4-(Propan-2-yl)Phenyl]Amino} : Provides steric hindrance that can affect receptor interactions.
  • 1,8-Naphthyridine Core : Imparts significant biological activity, often related to antitumor properties.

Antitumor Activity

Research has highlighted the antitumor potential of naphthyridine derivatives. A study on structurally similar compounds demonstrated moderate cytotoxic effects against various human tumor cell lines. For instance, 1,8-naphthyridine derivatives exhibited IC50 values ranging from 10.47 to 15.03 µg/mL against non-small cell lung cancer and cervical cancer cell lines .

Table 1: Antitumor Activity of Naphthyridine Derivatives

CompoundCell LineIC50 (µg/mL)
AaptamineH1299 (non-small cell)10.47
AaptamineA549 (non-small cell)15.03
N,N-Diethyl Naphthyridine DerivativeHeLa (cervical cancer)TBD

The mechanisms underlying the biological activity of naphthyridine derivatives often involve:

  • DNA Intercalation : Compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : They may trigger apoptosis through pathways independent of p53, affecting cell cycle regulation and survival signals.
  • Cell Cycle Arrest : Some derivatives have shown the ability to induce G1 phase arrest by downregulating cyclins and CDKs .

Study on Naphthyridine Derivatives

A comprehensive study synthesized various naphthyridine derivatives, including those structurally related to this compound. The research evaluated their cytotoxicity against several tumor cell lines and established structure-activity relationships (SAR). Modifications at the N-1 and C-7 positions were pivotal in enhancing bioactivity .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

Answer:
The synthesis of naphthyridine derivatives typically involves multi-step reactions. A common approach involves:

  • Core formation : Cyclization of precursors using POCl₃ in DMF under controlled temperatures (e.g., 80–100°C) to generate the naphthyridinone core .
  • Functionalization : Subsequent substitution at the 4-position with amines (e.g., 4-isopropylphenylamine) via nucleophilic aromatic substitution. This step may require refluxing in ethanol or THF .
  • Yield optimization : Ultrasound-assisted synthesis (sonochemistry) can reduce reaction times by 50% and improve yields by ~15% compared to thermal methods . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products (>95%) .

Basic: What analytical techniques are most reliable for structural characterization, and how are spectral data interpreted?

Answer:

  • ¹H/¹³C NMR : Key signals include the naphthyridine proton at δ 8.5–9.5 ppm (C2-H), the methyl group at δ 2.5–3.0 ppm (C7-CH₃), and the diethyl carboxamide protons at δ 1.1–1.3 ppm (CH₂CH₃) .
  • IR spectroscopy : Confirm carbonyl (C=O) stretches at 1650–1680 cm⁻¹ and amine (N-H) bands at 3200–3350 cm⁻¹ .
  • Mass spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (e.g., m/z 424.28 for C₂₄H₂₉N₄O₂) .

Advanced: How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

  • In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) with purified targets (e.g., kinases or DNA topoisomerases) .
  • Cellular studies : Evaluate antiproliferative activity via MTT assays (IC₅₀ values) in cancer cell lines (e.g., HeLa or MCF-7), comparing results to control compounds like doxorubicin .
  • Docking studies : Perform molecular docking (AutoDock Vina) using X-ray crystal structures of target proteins (PDB ID: e.g., 3ERT for estrogen receptors) to predict binding modes .

Advanced: How should contradictory bioactivity data across studies be resolved?

Answer:
Conflicting results (e.g., variable IC₅₀ values) may arise from:

  • Assay conditions : Differences in solvent (DMSO concentration), cell passage number, or incubation time. Standardize protocols using CLSI guidelines .
  • Structural analogs : Compare activity of derivatives (e.g., halogen-substituted vs. methoxy-substituted phenyl groups) to identify substituent effects .
  • Meta-analysis : Aggregate data from ≥3 independent studies and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Advanced: What computational methods are effective for predicting metabolic stability and toxicity?

Answer:

  • ADMET prediction : Use SwissADME or ProTox-II to estimate bioavailability (%F), CYP450 inhibition, and hepatotoxicity .
  • Metabolic pathways : Simulate Phase I/II metabolism (CYP3A4/UGT isoforms) with Schrödinger’s Metabolism Module .
  • QSAR models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with toxicity .

Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Answer:

  • Forced degradation studies :
    • Acid/Base hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24 hrs) and monitor degradation via HPLC .
    • Thermal stress : Heat at 60°C for 72 hrs in solid/powder form. Use DSC/TGA to detect polymorphic transitions .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify decomposition products with LC-MS .

Advanced: What strategies are recommended for structure-activity relationship (SAR) analysis of derivatives?

Answer:

  • Substituent variation : Synthesize analogs with modified groups (e.g., replacing diethylamide with piperidine or morpholine) to assess impact on bioactivity .
  • 3D-QSAR : Apply CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic fields to guide design .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at C3-carboxamide) using Discovery Studio .

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